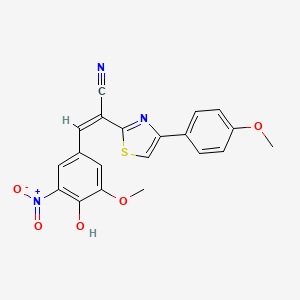![molecular formula C21H18ClN3O2S2 B2839166 N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687564-20-1](/img/structure/B2839166.png)
N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been described, which involves the confirmation of molecular structures by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR and IR spectroscopy . For example, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively. The IR spectrum provides information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the NMR and IR spectra provide information about the physical and chemical properties of the molecule .Applications De Recherche Scientifique
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
One significant area of research is the development of compounds as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds are synthesized to target human TS and DHFR, enzymes crucial for DNA synthesis and repair, making them valuable in cancer therapy. The classical and nonclassical analogues of these inhibitors demonstrate varying degrees of potency, with some showing remarkable dual inhibitory activities against both targets. The research highlights the structural features conducive to this dual inhibitory activity, offering a foundation for developing new antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
Studies also delve into the crystal structures of related compounds, providing insights into their molecular conformations. These analyses reveal the folded conformation about the methylene C atom of the thioacetamide bridge and the inclination of the pyrimidine ring to the benzene ring. Such structural information is crucial for understanding the interactions at the molecular level, aiding in the rational design of more effective compounds (Subasri et al., 2016).
Antifolate Activities
The synthesis and evaluation of antifolate activities of thieno[2,3-d]pyrimidine derivatives represent another critical area of research. These compounds are investigated for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The studies underscore the synthesis methodologies, highlighting the significance of specific substitutions on the pyrimidine ring for enhancing DHFR inhibitory activity and antitumor potential (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
Vibrational Spectroscopic Analysis
Research involving vibrational spectroscopic analysis aims to characterize compounds through Raman and Fourier transform infrared spectroscopy. This approach, combined with density functional theory (DFT) calculations, aids in identifying the vibrational signatures of the compounds. Such studies are pivotal for understanding the molecular dynamics and interactions that contribute to the compounds' stability and reactivity (Jenepha Mary, Pradhan, & James, 2022).
Synthesis and Anticancer Activity
Further research focuses on synthesizing and testing the anticancer activities of derivatives, with some compounds showing potent and selective cytotoxic effects against leukemia cell lines. These studies contribute to the development of new chemotherapeutic agents, highlighting the importance of structural modifications for achieving desired biological activities (Horishny, Arshad, & Matiychuk, 2021).
Mécanisme D'action
The mechanism of action of similar compounds has been studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities. Molecular docking studies have been carried out to study the binding mode of active compounds with receptors .
Orientations Futures
The future directions for research on “N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” and similar compounds could include further studies on their synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, and safety and hazards. Additionally, more research is needed to fully understand the biological potential of these compounds .
Propriétés
IUPAC Name |
N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVFAEBQIAUJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

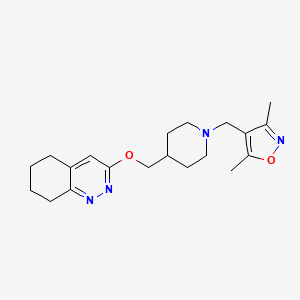
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt](/img/structure/B2839084.png)
![N3,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride](/img/structure/B2839085.png)
![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)
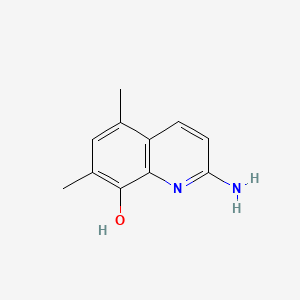
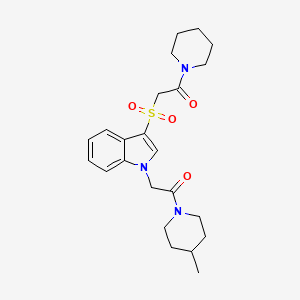
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)
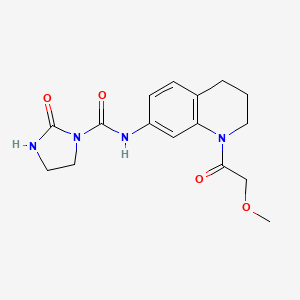
![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)
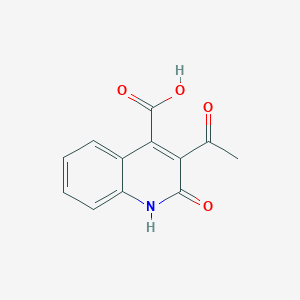
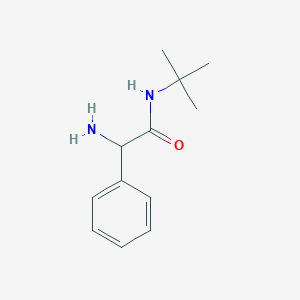
![1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2839101.png)
